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pyrazol-5-amine

CAS No.: 1017781-28-0

Cat. No.: B581193

Get Quote

Executive Summary
The fluorophenyl pyrazole amine scaffold represents a "privileged structure" in medicinal and

agrochemical chemistry. Its biological utility stems from a unique convergence of electronic

properties: the pyrazole core provides a rigid heteroaromatic template for hydrogen bonding,

the amine moiety acts as a critical donor/acceptor for active site anchoring, and the

fluorophenyl group modulates metabolic stability and lipophilicity (LogP).

This guide dissects the structure-activity relationships (SAR) of this class, detailing their dual-

mode efficacy as GABA-gated chloride channel blockers (insecticides) and protein kinase

inhibitors (oncology/inflammation). It provides validated synthetic protocols and mechanistic

insights for researchers optimizing lead compounds.

Molecular Architecture: The Fluorine Effect
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The incorporation of fluorine into the phenyl ring of pyrazole amines is not merely a steric

modification; it is a fundamental electronic tuning strategy.

The "Fluorine Scan" Rationale
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

resisting oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the para

position of the N1-phenyl ring blocks metabolic hydroxylation, significantly extending half-life

(

).

Lipophilicity Modulation: Fluorine increases lipophilicity without the steric bulk of chlorine or

bromine. This enhances membrane permeability, crucial for blood-brain barrier (BBB)

penetration in CNS-active agents or cuticular penetration in agrochemicals.

Electrostatic Interactions: The high electronegativity of fluorine allows the phenyl ring to

engage in orthogonal multipolar interactions with protein carbonyls or amides within the

binding pocket.

Primary Pharmacological Targets
Agrochemical: GABA-Gated Chloride Channels
The most commercially validated application of this scaffold is exemplified by Fipronil.

Mechanism: These compounds act as non-competitive blockers of the GABA-gated chloride

channel. They bind to a specific site within the channel pore (distinct from the

benzodiazepine site), preventing chloride influx. This results in hyperexcitation of the insect

central nervous system and death.

Selectivity: The 1-(2,6-dichloro-4-trifluoromethylphenyl) motif provides high selectivity for

insect GABA receptors over mammalian counterparts, though toxicity remains a concern.

Pharmaceutical: Kinase Inhibition (Oncology)
Recent medicinal chemistry efforts have repurposed the scaffold for oncology, specifically

targeting:
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EGFR (Epidermal Growth Factor Receptor): The 5-amino group often forms a key hydrogen

bond with the hinge region of the kinase ATP-binding pocket.

p38 MAPK: Fluorophenyl pyrazole amines have shown efficacy as anti-inflammatory agents

by inhibiting p38 mitogen-activated protein kinase, a key regulator of cytokine production.

Visualization: Mechanism of Action & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing

these two distinct biological pathways.
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Figure 1: Structural dissection of the fluorophenyl pyrazole amine scaffold, mapping chemical

features to biological outcomes in insecticidal and oncological pathways.

Technical Workflow: Synthetic Protocols
The synthesis of 5-amino-1-(fluorophenyl)pyrazoles is a critical step in generating these

libraries. While classical condensation of

-ketonitriles with hydrazines is common, the One-Pot Three-Component Reaction is preferred
for its efficiency and "green" profile.[1]

Protocol: Regioselective Synthesis of 5-Amino-1-(4-
fluorophenyl)-1H-pyrazole-4-carbonitrile
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Objective: To synthesize the core scaffold with high regioselectivity.

Reagents:

4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

Malononitrile (1.0 equiv)

Triethyl orthoformate (1.0 equiv) or an aromatic aldehyde for C3-substitution.

Catalyst: L-Proline (10 mol%) or fused sodium acetate.

Solvent: Ethanol/Water (1:1) or refluxing Ethanol.

Step-by-Step Methodology:

Pre-activation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (10

mmol) in 20 mL of ethanol. Add sodium acetate (10 mmol) to liberate the free hydrazine

base. Stir for 10 minutes at room temperature.

Component Addition: Add malononitrile (10 mmol) and the aldehyde component (e.g., 4-

chlorobenzaldehyde for C3-aryl derivatives) or triethyl orthoformate (for C3-H).

Cyclocondensation: Heat the mixture to reflux (

C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate
7:3).

Note: The formation of the intermediate hydrazone is rapid; the cyclization to the pyrazole

ring is the rate-determining step.

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with

vigorous stirring.

Purification:

Filter the resulting precipitate.

Wash with cold water (
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mL) to remove unreacted hydrazine.

Recrystallize from hot ethanol to yield the pure 5-amino-pyrazole.

Visualization: Synthetic Workflow
The following diagram outlines the convergent synthesis pathway.
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Figure 2: Three-component convergent synthesis pathway for generating the target scaffold.

Comparative Biological Data[2][3]
The following table summarizes the biological activity shifts based on N1-substitution, derived

from aggregated SAR studies (e.g., Fipronil analogs vs. Kinase inhibitors).
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N1-Substituent C5-Substituent Primary Activity Mechanism Note

2,6-dichloro-4-

trifluoromethylphenyl

Amino (

)
Insecticidal

High affinity for insect

GABA receptors; low

mammalian toxicity.

4-fluorophenyl
Amino (

)
Kinase Inhibitor

Moderate EGFR/p38

inhibition; Fluorine

improves metabolic

stability.

2,4-dichlorophenyl Piperidinyl-amide CB1 Antagonist

Structural analog to

Rimonabant; targets

cannabinoid

receptors.

Phenyl

(Unsubstituted)

Amino (

)
Weak/Inactive

Rapid metabolism;

poor lipophilic

interaction in binding

pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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